2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is a complex organic compound featuring a phenol group substituted with a methoxy group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then alkylated with a suitable alkyl halide to introduce the propyl group.
Next, the phenol derivative is prepared by reacting a suitable phenol with methoxy substituents. The final step involves coupling the pyrazole moiety with the phenol derivative through a Mannich reaction, which introduces the aminomethyl linkage. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol
- 2-methoxy-4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol
- 2-methoxy-4-({[(1-butyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol
Uniqueness
2-methoxy-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is unique due to the specific combination of the methoxy group, phenol, and pyrazole moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The propyl group in the pyrazole moiety can influence the compound’s lipophilicity and its ability to interact with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-propylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O2/c1-3-6-18-11-13(10-17-18)9-16-8-12-4-5-14(19)15(7-12)20-2/h4-5,7,10-11,16,19H,3,6,8-9H2,1-2H3 |
InChI Key |
VMVZIPJDFFYKID-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.